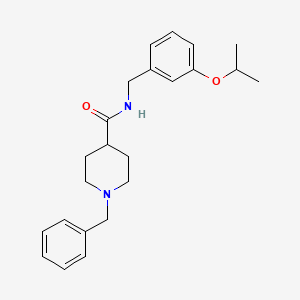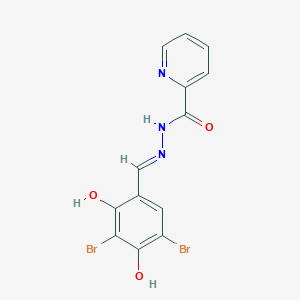![molecular formula C22H26N4O3 B6022055 4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B6022055.png)
4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone, commonly known as PNU-282987, is a potent and selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
PNU-282987 acts as a selective agonist of the α7nAChR, a subtype of nicotinic acetylcholine receptors that is primarily expressed in the brain. Activation of the α7nAChR can lead to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in cognitive function and memory. PNU-282987 has been shown to enhance the activity of the α7nAChR, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
PNU-282987 has been found to have several biochemical and physiological effects, including increased neurotransmitter release, improved synaptic plasticity, and reduced neuroinflammation. These effects are believed to be responsible for the compound's therapeutic potential in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PNU-282987 in lab experiments is its selectivity for the α7nAChR, which allows for more specific targeting of this receptor subtype. However, one limitation is that PNU-282987 has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Zukünftige Richtungen
There are several potential future directions for research on PNU-282987. One area of interest is the development of more potent and selective α7nAChR agonists that can be used in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying PNU-282987's therapeutic effects and to identify potential side effects or limitations of its use. Finally, there is potential for the use of PNU-282987 in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
PNU-282987 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 2-pyridinemethanol to obtain 4-(2-pyridinemethoxy)-2-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. This intermediate is then reacted with 4-(4-bromobenzoyl)piperazin-2-one to obtain the final product, PNU-282987.
Wissenschaftliche Forschungsanwendungen
PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, PNU-282987 has been found to have neuroprotective effects and can reduce neuroinflammation in the brain.
Eigenschaften
IUPAC Name |
4-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-21-16-26(14-11-24-21)22(28)17-4-6-19(7-5-17)29-20-8-12-25(13-9-20)15-18-3-1-2-10-23-18/h1-7,10,20H,8-9,11-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXKHYDPLWRWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)N3CCNC(=O)C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)

![ethyl 2-[(4-nitrophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)propanoate](/img/structure/B6022004.png)

![3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B6022010.png)
![N-(4-fluorophenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6022023.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B6022030.png)
![1-[3-(4-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022035.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B6022041.png)
![(4-ethylbenzyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6022051.png)
![1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6022052.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022053.png)
![2-[4-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6022065.png)